

Technical Guide to the Physical Properties of 3-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzaldehyde

Cat. No.: B1272653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzaldehyde is an aromatic aldehyde that serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals.^{[1][2]} Its fluorinated structure often imparts desirable properties to target molecules, such as enhanced metabolic stability and bioavailability.^[1] This technical guide provides a comprehensive overview of the core physical properties of **3-Fluoro-4-methylbenzaldehyde**, along with standardized experimental protocols for their determination.

Physicochemical Data

The key physical and chemical properties of **3-Fluoro-4-methylbenzaldehyde** are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ FO	[3]
Molecular Weight	138.14 g/mol	[3]
Appearance	Light yellow to yellow to orange clear liquid	[1]
Boiling Point	206 °C (at 760 mmHg)	[1]
Density	1.133 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.5245	
Flash Point	82 °C (179.6 °F) - closed cup	[4]
Enthalpy of Vaporization	41.884 kJ/mol (at boiling point)	[4]
Solubility	While qualitatively described as having enhanced solubility in various organic solvents, specific quantitative data is not readily available in the reviewed literature.[1][2] An isomer, 4-fluoro-3-methylbenzaldehyde, is noted as being slightly soluble in water.[5][6]	
Melting Point	Not applicable (liquid at room temperature)	

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of liquid aldehydes like **3-Fluoro-4-methylbenzaldehyde**. These protocols are based on established laboratory techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary tube method.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., oil bath)
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube or fusion tube
- Heat source (e.g., Bunsen burner or heating mantle)
- Stand and clamps

Procedure:

- A few milliliters of **3-Fluoro-4-methylbenzaldehyde** are placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped and immersed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
- The apparatus is heated gently and evenly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is discontinued, and the liquid is allowed to cool slowly.

- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a volumetric flask.

Apparatus:

- Pycnometer or a small volumetric flask (e.g., 5 or 10 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

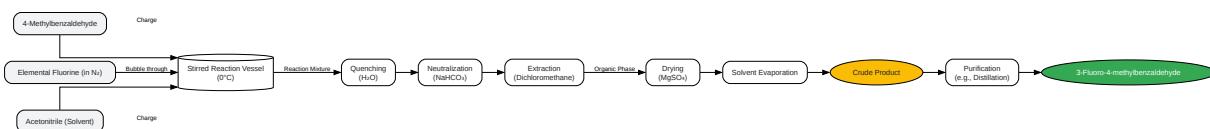
Procedure:

- The empty, clean, and dry pycnometer is accurately weighed.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
- The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) until it reaches thermal equilibrium.
- The volume is adjusted precisely to the calibration mark, and any excess liquid on the exterior is carefully wiped away.
- The filled pycnometer is weighed again.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.

Apparatus:


- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- Light source (typically a sodium D-line lamp, $\lambda = 589$ nm)
- Lint-free tissue and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.
- A few drops of **3-Fluoro-4-methylbenzaldehyde** are placed on the lower prism using a clean dropper.
- The prisms are closed and locked.
- The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.
- The adjustment knob is turned until the boundary between the light and dark fields is visible in the eyepiece.
- The compensator is adjusted to eliminate any color fringes and to sharpen the boundary line.
- The boundary line is precisely aligned with the center of the crosshairs.
- The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20°C) by the circulating water bath and recorded.

Synthesis and Workflow Visualization

3-Fluoro-4-methylbenzaldehyde can be synthesized via the direct fluorination of 4-methylbenzaldehyde. The following diagram illustrates a general workflow for this chemical transformation.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **3-Fluoro-4-methylbenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6 [sigmaaldrich.com]
- 5. 4-Fluoro-3-methylbenzaldehyde | 135427-08-6 [chemicalbook.com]
- 6. 4-Fluoro-3-methylbenzaldehyde CAS#: 135427-08-6 [m.chemicalbook.com]

- To cite this document: BenchChem. [Technical Guide to the Physical Properties of 3-Fluoro-4-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272653#3-fluoro-4-methylbenzaldehyde-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com